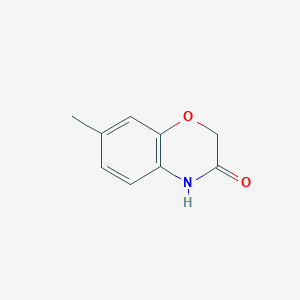

7-Methyl-2H-1,4-benzoxazin-3(4H)-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-2-3-7-8(4-6)12-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJYLKINYUFREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310374 | |

| Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39522-25-3 | |

| Record name | 39522-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-amino-5-methylphenol. The synthesis involves a two-step process: N-acylation followed by intramolecular cyclization. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from 2-amino-5-methylphenol is achieved through a two-step reaction sequence. The first step involves the N-acylation of 2-amino-5-methylphenol with chloroacetyl chloride to yield the intermediate, N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. The subsequent step is an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the benzoxazinone ring.

In-depth Technical Guide: Spectroscopic Data for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and Related Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for the specific compound 7-Methyl-2H-1,4-benzoxazin-3(4H)-one . Despite a comprehensive search of scientific literature and chemical databases, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or MS) has been found for this exact molecule.

The available literature provides substantial data on structurally related isomers and derivatives of 2H-1,4-benzoxazin-3(4H)-one. This guide, therefore, presents a detailed overview of the spectroscopic characteristics of these closely related compounds to provide a foundational understanding and predictive insight for researchers working with this class of molecules. The presented data and experimental protocols are drawn from published research on analogous compounds.

Spectroscopic Data for Structurally Related Benzoxazinone Derivatives

To provide a useful reference, this section summarizes spectroscopic data for various substituted 2H-1,4-benzoxazin-3(4H)-one derivatives. This information can be used to predict the expected spectral characteristics of the 7-methyl isomer.

Table 1: ¹H NMR Spectroscopic Data for Selected 2H-1,4-benzoxazin-3(4H)-one Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one | - | Data for various derivatives are available in the cited literature, which can be consulted for specific peak assignments. | [1] |

| 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one | - | The synthesis and anticonvulsant activities of this compound have been reported, with characterization data likely available in the full publication. | [1] |

| 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one | - | The crystal structure of this compound has been determined, and detailed spectroscopic data would be present in the corresponding publication. | [2] |

Table 2: General IR and MS Data for Substituted Benzoxazinones

| Spectroscopic Technique | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | - N-H stretching (if unsubstituted at position 4) typically appears in the range of 3200-3400 cm⁻¹.- C=O (lactone) stretching is a strong band usually observed between 1680-1720 cm⁻¹.- C-O-C stretching vibrations are found in the 1200-1300 cm⁻¹ region.- Aromatic C-H and C=C stretching and bending vibrations are also present. | [1] |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) is typically observed.- Fragmentation patterns often involve the loss of CO, and cleavage of the heterocyclic ring. | [1] |

Proposed Experimental Protocols for Synthesis and Spectroscopic Analysis

While a specific protocol for this compound is not available, a general synthetic approach can be extrapolated from the synthesis of related compounds.[1] The characterization would follow standard analytical chemistry procedures.

2.1. General Synthetic Pathway

A plausible synthetic route to this compound would likely involve the reaction of 2-amino-5-methylphenol with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by intramolecular cyclization.

Caption: Proposed synthesis of this compound.

2.2. Hypothetical Experimental Protocol for Synthesis

-

Acylation: To a stirred solution of 2-amino-5-methylphenol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.1 equivalents). Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Intermediate Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-hydroxy-4-methylphenyl)-2-chloroacetamide. This intermediate may be purified by column chromatography or used directly in the next step.

-

Cyclization: Dissolve the crude intermediate in a suitable solvent such as dimethylformamide (DMF) or ethanol. Add a base, for instance, potassium carbonate or sodium hydride, and heat the mixture. The reaction progress should be monitored by TLC.

-

Final Product Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The resulting precipitate can be collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

2.3. Standard Protocols for Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.

-

The sample would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a KBr pellet or as a thin film.

-

Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The molecular ion peak and major fragmentation peaks would be reported as mass-to-charge ratios (m/z).

-

Logical Workflow for Compound Characterization

The process of characterizing a newly synthesized compound like this compound follows a logical progression of analytical techniques to confirm its structure and purity.

Caption: Standard workflow for the characterization of a synthesized compound.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of the expected spectroscopic features based on closely related, published analogues. The provided hypothetical synthesis and standard characterization protocols offer a practical framework for researchers aiming to prepare and analyze this specific compound. It is recommended that any future work on this molecule includes full spectroscopic characterization to contribute to the body of scientific knowledge.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably estimated based on the data for the parent compound, 2H-1,4-benzoxazin-3(4H)-one, and its other substituted derivatives. The addition of a methyl group at the 7-position is expected to slightly increase its molecular weight and lipophilicity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Estimated) | 2H-1,4-benzoxazin-3(4H)-one (Experimental) | 7-Bromo-2-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one (Experimental/Calculated) |

| Molecular Formula | C₉H₉NO₂ | C₈H₇NO₂[4] | C₉H₈BrNO₂[3] |

| Molecular Weight | 163.17 g/mol | 149.15 g/mol [4][5] | 242.07 g/mol [3] |

| Melting Point | Not available | 173-175 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and DMF. | Methanol: 25 mg/mL | Not available |

| pKa | Not available | Not available | Not available |

| LogP | Estimated to be slightly higher than the parent compound. | 0.9 (Calculated)[5] | 2.1685 (Calculated)[3] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų (Calculated for a similar scaffold)[3] | 38.3 Ų (Calculated)[5] | 38.33 Ų[3] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclization of a substituted 2-aminophenol. The general approach is outlined below.

General Synthesis of 7-Substituted-2H-1,4-benzoxazin-3(4H)-ones

The synthesis of 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives typically starts from the corresponding substituted 2-aminophenol.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-methylphenol

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate

-

Anhydrous acetone

-

Sodium sulphate

-

Ethyl acetate

-

Hexane

Procedure:

-

N-Chloroacetylation of 2-Amino-4-methylphenol: To a stirred solution of 2-amino-4-methylphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents). Cool the mixture to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

-

Work-up and Extraction: Filter the reaction mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulphate.

-

Cyclization: Evaporate the ethyl acetate to obtain the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide. Dissolve this intermediate in a suitable solvent like DMF and add a base such as potassium carbonate. Heat the mixture to induce intramolecular cyclization.

-

Purification: After the reaction is complete (monitored by TLC), cool the mixture, pour it into ice-cold water, and extract the product with ethyl acetate. The combined organic layers are washed with water, dried, and concentrated. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Characterization: The final product would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Biological Activity and Signaling Pathways

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a key pharmacophore in many compounds with diverse biological activities. While the specific biological profile of the 7-methyl derivative is not extensively documented, derivatives of this class have been reported to exhibit anti-inflammatory and anticancer properties.

One of the key signaling pathways implicated in the action of some bioactive benzoxazinone derivatives is the Nrf2-HO-1 pathway .[6] This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2-HO-1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to protect the cell from oxidative damage. Certain benzoxazinone derivatives have been shown to activate this pathway, suggesting a potential mechanism for their observed anti-inflammatory and cytoprotective effects.[6]

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and development. While specific experimental data for this particular derivative is sparse, this guide provides a solid foundation based on the known properties of the parent compound and related derivatives. The outlined synthetic protocol offers a clear pathway for its preparation, and the potential involvement in the Nrf2-HO-1 signaling pathway provides a rationale for exploring its biological activities, particularly in the context of diseases with an oxidative stress component. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 5. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Natural Occurrence of 1,4-Benzoxazin-3-ones: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Benzoxazin-3-ones, a class of indole-derived secondary metabolites, represent a significant family of natural products with diverse biological activities. First discovered in the mid-20th century, these compounds, prominently found in the Poaceae family (grasses), play crucial roles in plant defense against herbivores and pathogens, and in allelopathic interactions. This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of 1,4-benzoxazin-3-ones. It includes detailed experimental protocols for their isolation and characterization, quantitative data on their occurrence in key plant species, and visualizations of their biosynthetic and signaling pathways to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Introduction: A Historical Perspective

The journey into the world of 1,4-benzoxazin-3-ones, often referred to as benzoxazinoids, began in the early 1960s with the investigation of secondary metabolites in rye (Secale cereale)[1]. Shortly after, in 1962, the prominent benzoxazinoid 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) was identified in maize (Zea mays)[2]. These discoveries laid the foundation for decades of research into the chemical ecology and biochemical significance of this class of compounds.

Initially recognized for their role as natural pesticides and their contribution to the resistance of cereal crops to insect pests, the known biological activities of benzoxazinoids have since expanded. They are now understood to be involved in a wide array of ecological interactions, including defense against fungi and bacteria, and allelopathy[3][4]. More recently, their potential benefits for human health, such as anti-inflammatory and anticancer effects, have garnered significant interest within the drug development community[4].

This guide aims to provide an in-depth technical resource on the foundational aspects of 1,4-benzoxazin-3-one research: their discovery, where they are found in nature, and the biochemical pathways that lead to their formation.

Natural Occurrence and Distribution

1,4-Benzoxazin-3-ones are characteristic secondary metabolites of the grass family (Poaceae), which includes agronomically vital crops like maize, wheat (Triticum aestivum), and rye[1][5][6]. However, their distribution is not limited to monocots. These compounds have also been identified in several dicotyledonous plant families, including Acanthaceae, Ranunculaceae, Lamiaceae, and Plantaginaceae[1].

The concentration and composition of benzoxazinoids vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant. Typically, the highest concentrations are found in young seedlings, suggesting a critical role in protecting the plant during its most vulnerable early growth stages[5][7]. As the plant matures, the concentration of these compounds generally decreases[2]. The most well-studied benzoxazinoids are 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its 7-methoxy derivative, DIMBOA. While DIMBOA is the predominant benzoxazinoid in maize and wheat, DIBOA is the major form found in rye[6][8]. Other naturally occurring derivatives include 2-hydroxy-1,4-benzoxazin-3-one (HBOA) and 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA)[7]. In their intact plant tissues, benzoxazinoids are stored as stable glucosides in the vacuole and are enzymatically activated to their toxic aglycone forms upon tissue damage[7].

Quantitative Data on Benzoxazinoid Content

The following tables summarize the concentrations of major 1,4-benzoxazin-3-ones reported in the shoots and roots of maize, wheat, and rye seedlings. These values highlight the variability in benzoxazinoid content across different species and tissues.

Table 1: Concentration of 1,4-Benzoxazin-3-ones in Maize (Zea mays) Seedlings

| Compound | Plant Tissue | Concentration | Reference |

| DIMBOA | Shoot | 10 - 30 mM | [5] |

| DIMBOA | Root | 0.5 - 15 mM | [5] |

| DIMBOA-Glc | Shoot | Higher than in roots | [9] |

| HDMBOA-Glc | Root | Predominant form | [7] |

Table 2: Concentration of 1,4-Benzoxazin-3-ones in Wheat (Triticum aestivum) Seedlings

| Compound | Plant Tissue | Concentration (µg/g FW) | Reference |

| DIMBOA-Glc | Seedling Leaves | 4.00 - 34.06 | [2] |

| HMBOA-Glc | Seedling Leaves | 1.83 - 10.60 | [2] |

| HDMBOA-Glc | Seedling Leaves | 1.12 - 11.23 | [2] |

| DIMBOA | Seedling Leaves | 0.19 - 1.49 | [2] |

Table 3: Concentration of 1,4-Benzoxazin-3-ones in Rye (Secale cereale) Seedlings and Tissues

| Compound | Plant Tissue | Concentration (µg/g) | Reference |

| DIBOA | Shoot Tissue | 112 - 1,240 | [1][10] |

| BOA | Shoot Tissue | 18 - 229 | [1][10] |

| DIBOA-diglucoside | Bran | Major form | [11] |

| MBOA | Root Tissue | 7.2 - 115 (dry weight) | [10] |

| MBOA | Shoot Tissue | 0.7 - 2.7 (dry weight) | [10] |

Biosynthesis of 1,4-Benzoxazin-3-ones in Maize

The biosynthetic pathway of 1,4-benzoxazin-3-ones has been extensively studied in maize and serves as a model for this class of compounds. The pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis. A series of enzymatic reactions, including hydroxylations, ring expansion, and glucosylation, lead to the formation of the stable glucoside forms of DIBOA and DIMBOA.

The key steps in the biosynthesis of DIMBOA-glucoside in maize are as follows:

-

Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole.

-

Serial hydroxylations: A cascade of four cytochrome P450 monooxygenases (BX2 to BX5) sequentially hydroxylates the indole molecule, leading to the formation of DIBOA.

-

Glucosylation: DIBOA is then stabilized by glucosylation, a reaction catalyzed by UDP-glucosyltransferases (BX8 and BX9), to form DIBOA-glucoside (DIBOA-Glc).

-

Hydroxylation of DIBOA-Glc: The 2-oxoglutarate-dependent dioxygenase (BX6) hydroxylates DIBOA-Glc.

-

Methylation: Finally, an O-methyltransferase (BX7) methylates the hydroxylated intermediate to produce DIMBOA-glucoside (DIMBOA-Glc).

Further modifications to DIMBOA-Glc can occur, particularly in response to herbivory, leading to the formation of HDMBOA-Glc and other derivatives.

Experimental Protocols

Large-Scale Isolation of DIMBOA from Maize Seedlings

This protocol is adapted from established methods for the efficient extraction and purification of DIMBOA in gram quantities.

Materials and Reagents:

-

Maize seeds (e.g., Zea mays L. cv. Apache)

-

Potting soil

-

Blender

-

Cheesecloth

-

Amberlite XAD-7 resin

-

Water (distilled or deionized)

-

Acetone

-

Methylene chloride

-

Hexane

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Plant Growth: Sow maize seeds in trays with potting soil and grow in the dark at 20-25°C for one week.

-

Harvesting: Harvest the above-ground parts of the etiolated seedlings and freeze at -20°C until use.

-

Homogenization and Enzymatic Hydrolysis: Homogenize 1 kg of frozen shoots in a blender with 1 L of water. Squeeze the homogenate through a layer of cheesecloth. Allow the filtrate to stand for 1 hour at room temperature to permit the endogenous β-glucosidases to hydrolyze DIMBOA-glucoside to the aglycone, DIMBOA.

-

Solid-Phase Extraction: Add 100 g of Amberlite XAD-7 resin to the filtrate and stir the mixture for 1 hour. Filter the mixture to collect the resin. Wash the resin with two 250 mL portions of water to remove unbound impurities.

-

Elution of DIMBOA: Elute the bound DIMBOA from the Amberlite XAD-7 resin by washing with acetone. Collect the acetone filtrate.

-

Concentration: Evaporate the acetone from the filtrate to dryness in vacuo using a rotary evaporator.

-

Crystallization and Purification: Partially dissolve the resulting residue in methylene chloride and store the solution overnight at -20°C. A precipitate of DIMBOA will form. Filter the precipitate and wash it with ice-cold methylene chloride followed by hexane to yield pale yellow, amorphous DIMBOA with a purity of >98%.

Quantification of 1,4-Benzoxazin-3-ones by HPLC

This section outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of benzoxazinoids in plant extracts.

Instrumentation and Columns:

-

HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Solvent A: Water with 0.1% formic acid or 20 mM acetic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

A typical gradient elution starts with a low percentage of Solvent B, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B. The flow rate is typically set at 1 mL/min.

Sample Preparation:

-

Freeze-dry plant material and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with an appropriate solvent, such as 80% methanol in water, often with the addition of a small amount of acetic or formic acid to improve extraction efficiency.

-

Vortex or sonicate the sample for a set period (e.g., 30 minutes).

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification:

-

Create a calibration curve using authentic standards of the benzoxazinoids of interest (e.g., DIBOA, DIMBOA) at a range of concentrations.

-

Detection wavelengths are typically set at 255 nm for DIBOA and 270 nm for DIMBOA.

-

The concentration of each benzoxazinoid in the plant extract is determined by comparing its peak area to the calibration curve.

Signaling Pathways Involving 1,4-Benzoxazin-3-ones

Beyond their direct toxic effects on pests and pathogens, 1,4-benzoxazin-3-ones also function as signaling molecules in plant defense responses. One of the well-documented signaling roles of DIMBOA is the induction of callose deposition at the sites of pathogen attack or insect feeding. Callose, a β-1,3-glucan polymer, acts as a physical barrier to limit the spread of pathogens and is a hallmark of plant innate immunity.

The exogenous application of DIMBOA, but not its more stable derivative HDMBOA-Glc, has been shown to trigger callose formation in maize leaves[12][13]. This suggests that the aglycone form is the active signaling molecule. This response can also be elicited by chitosan, a component of fungal cell walls, and studies have shown that maize mutants deficient in benzoxazinoid biosynthesis exhibit reduced callose deposition in response to chitosan treatment[13][14]. This indicates that DIMBOA is a necessary component of this defense signaling pathway. The jasmonic acid (JA) signaling pathway is also implicated in the regulation of benzoxazinoid biosynthesis, with JA application leading to increased levels of these defensive compounds[5].

Conclusion

The discovery of 1,4-benzoxazin-3-ones has opened a significant field of research in plant chemical ecology and natural product chemistry. From their initial identification as defense compounds in staple cereal crops to their emerging roles as signaling molecules and potential leads for drug development, the importance of these compounds continues to grow. This guide has provided a foundational overview of their discovery, natural occurrence, and biosynthesis, supplemented with practical experimental protocols and quantitative data. It is anticipated that this resource will aid researchers in further exploring the multifaceted biological activities and potential applications of this fascinating class of natural products. The detailed methodologies and compiled data herein are intended to facilitate new research endeavors and a deeper understanding of the chemical language that governs plant interactions with their environment.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. mdpi.com [mdpi.com]

- 3. chimia.ch [chimia.ch]

- 4. unix.stackexchange.com [unix.stackexchange.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Maize synthesized benzoxazinoids affect the host associated microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forum.graphviz.org [forum.graphviz.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents the crystal structure of a closely related analogue, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, as a representative example. This guide also details a feasible synthetic protocol for this compound based on established methodologies for this class of compounds and explores a relevant biological signaling pathway.

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The substitution pattern on the benzene ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on the 7-methyl substituted derivative, providing insights into its structural characteristics through a comparative analysis with a halogenated analogue.

Synthesis of this compound

A common and effective method for the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives involves the cyclization of a 2-aminophenol derivative with an appropriate reagent. The following protocol outlines a plausible synthetic route for this compound.

This protocol is adapted from established procedures for the synthesis of related 1,4-benzoxazin-3-one derivatives.[1][4]

Materials:

-

2-Amino-4-methylphenol

-

Chloroacetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Benzyl triethyl ammonium chloride (TEBA) - (Optional, as a phase transfer catalyst)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4-methylphenol (e.g., 30 mmol) and sodium bicarbonate (e.g., 108 mmol) in dichloromethane (20 mL). If using a phase transfer catalyst, add TEBA (e.g., 30 mmol).

-

Addition of Chloroacetyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (e.g., 32.4 mmol) in dichloromethane (5 mL) to the stirred suspension over a period of 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40°C) and maintain for 6-8 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 20 mL of ice water.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Wash the crude product with water and then recrystallize from methanol to obtain pure this compound.

Caption: A logical workflow for the synthesis of this compound.

Crystal Structure Analysis

As the crystal structure of this compound has not been reported, we present the crystallographic data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one as a representative analogue.[5] This data provides valuable insights into the likely solid-state conformation and packing of the 7-methyl derivative.

The following table summarizes the key crystallographic parameters for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.[5]

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₂ |

| Formula Weight | 183.59 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.5359 (6) |

| b (Å) | 7.700 (1) |

| c (Å) | 21.281 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 743.28 (17) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.641 |

| Absorption Coefficient (mm⁻¹) | 0.46 |

| Temperature (K) | 273 (2) |

Data sourced from the Crystallography Open Database, entry 712472, originally published in Acta Crystallographica Section E, 2008, 64, o2369.

In the crystal structure of 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, the six-membered heterocyclic ring adopts a screw-boat conformation.[5] The molecules are linked into chains along the b-axis via intermolecular N—H···O hydrogen bonds.[5] It is anticipated that this compound would exhibit similar conformational features and hydrogen bonding patterns, with the methyl group influencing the overall crystal packing through van der Waals interactions.

Biological Activity and Signaling Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess potent anticancer activity.[2][6] Mechanistic studies suggest that these compounds can induce DNA damage and apoptosis in tumor cells.[6][7] One of the key signaling pathways implicated in cancer cell growth and survival, and a potential target for this class of compounds, is the PI3K/Akt/mTOR pathway.[8]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is a common feature in many types of cancer. Certain 4-phenyl-2H-benzo[b][1][9]oxazin-3(4H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors.[8]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one and Related Isomers

Introduction to Benzoxazinones

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities.[1][2] These activities include antifungal, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][3] The solubility of these compounds in various solvents is a critical physicochemical parameter that influences their formulation, bioavailability, and efficacy. Understanding the solubility profile is a foundational step in the development of new therapeutic agents and agrochemicals.

Solubility Data of 2-methyl-3,1-(4H)-benzoxazin-4-one

The following table summarizes the available quantitative solubility data for 2-methyl-3,1-(4H)-benzoxazin-4-one, a structural isomer of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. This data is extracted from a study on the formulation of this compound as a wettable powder for antifungal applications.[4]

| Solvent | Solubility (% w/v) | Classification |

| Dimethylformamide (DMF) | 25.0% | Medium Soluble |

| Dimethyl sulfoxide (DMSO) | 33.3% | Medium Soluble |

| Water | Insoluble | Insoluble |

| Acetone | Insoluble | Insoluble |

| Xylene | Insoluble | Insoluble |

Data sourced from Emara, A. R., & Abd Elattif, N. S. (2020).[4]

General Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as a benzoxazinone derivative, in various solvents. This protocol is based on standard laboratory practices.[5][6][7][8]

Objective: To determine the approximate solubility of a compound in a given solvent at a specific temperature.

Materials:

-

The compound of interest (e.g., this compound)

-

A selection of solvents (e.g., water, ethanol, acetone, DMSO, etc.)

-

Small test tubes or vials

-

A calibrated analytical balance

-

A vortex mixer or magnetic stirrer

-

A temperature-controlled water bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of a high purity grade.

-

Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and place it into a test tube or vial.

-

Solvent Addition: Add a measured volume of the selected solvent to the test tube.

-

Equilibration: Tightly cap the test tube and place it in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Observation: After the equilibration period, visually inspect the sample. If the solid has completely dissolved, the compound is soluble at that concentration. If solid material remains, the solution is saturated.

-

Separation of Undissolved Solid: If undissolved solid is present, the saturated solution must be separated from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method. For chromophoric compounds, UV-Vis spectrophotometry can be used by comparing the absorbance to a standard curve. High-Performance Liquid Chromatography (HPLC) is a more universal and accurate method.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

- 1. uomosul.edu.iq [uomosul.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejppri.eg.net [ejppri.eg.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Thermal Stability of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific experimental data for this compound, this paper presents a comprehensive overview based on data from structurally related benzoxazinone derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of this class of compounds.

Comparative Thermal Properties of Benzoxazinone Derivatives

| Compound Name | Structure | Melting Point (°C) |

| 2H-1,4-Benzoxazin-3(4H)-one |  | 173-175[1] |

| 4-Methyl-2H-1,4-benzoxazin-3(4H)-one |  | 55.5-61.5[2] |

| 2-Methyl-4H-3,1-benzoxazin-4-one |  | 79-82[3] |

Table 1. Melting Points of Selected Benzoxazinone Derivatives.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound or its analogs, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are detailed experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

-

Heating Program: Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition can be determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically to prevent any loss of volatile components.

-

Reference Pan: Prepare an empty, hermetically sealed DSC pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature well below the expected melting point.

-

-

Heating Program:

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a controlled rate back to the starting temperature.

-

A second heating scan is often performed to observe the behavior of the recrystallized sample.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Visualized Experimental Workflow and Potential Degradation Pathway

To further elucidate the process of thermal analysis and potential chemical changes, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

A plausible thermal degradation pathway for benzoxazinones may involve the opening of the oxazine ring followed by subsequent fragmentation. While specific studies on the high-temperature solid-state decomposition of this compound are lacking, the decomposition of a related compound, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), in aqueous solution proceeds via the formation of a benzoxazolinone derivative[4]. A simplified, hypothetical thermal degradation pathway is proposed below.

Caption: Hypothetical thermal degradation pathway.

References

- 1. 2H-1,4-ベンゾオキサジン-3(4H)-オン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 [chemicalbook.com]

- 4. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1,4-Benzoxazin-3-one Derivatives: A Technical Guide

This technical guide provides an in-depth exploration of the quantum chemical calculations performed on 1,4-benzoxazin-3-one derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational and spectroscopic analysis of these heterocyclic compounds. The guide covers the synthesis, experimental characterization, and theoretical investigation of their molecular structures and properties.

Introduction

1,4-Benzoxazin-3-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, anticonvulsant, and antitumor properties.[1][2] Understanding the molecular structure, electronic properties, and vibrational frequencies of these compounds is crucial for elucidating their mechanism of action and for the rational design of new, more potent drug candidates. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for complementing experimental data and providing detailed insights into the structure-activity relationships of these molecules.[3][4]

This guide will detail the synthesis and spectroscopic characterization of 1,4-benzoxazin-3-one derivatives and provide a comprehensive overview of the computational methods used to analyze their properties.

Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of 1,4-benzoxazin-3-one derivatives typically involves a multi-step process. A common route begins with the reaction of a 2-aminophenol with a reagent that introduces the carbonyl group and the second ring.[5]

Experimental Protocol: Synthesis of Substituted 1,4-Benzoxazin-3-one Derivatives

A general procedure for the synthesis of 1,4-benzoxazin-3-one derivatives is as follows:

-

Step 1: Synthesis of Ester Intermediate. 2-Aminophenol is reacted with an appropriate diester, such as dimethyl but-2-ynedioate, in a suitable solvent. The mixture is stirred at room temperature to yield the ester intermediate.[5] The product is then purified by crystallization.

-

Step 2: Formation of Carbohydrazide. The purified ester intermediate is refluxed with an excess of hydrazine hydrate in ethanol. This step leads to the formation of the corresponding carbohydrazide.[5]

-

Step 3: Condensation to Form the Final Product. The carbohydrazide is then condensed with various aromatic or heterocyclic aldehydes. This final step yields the substituted 1,4-benzoxazin-3-one derivatives.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). The final products are isolated as solids and purified by recrystallization.

Spectroscopic Characterization

The synthesized 1,4-benzoxazin-3-one derivatives are characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. These experimental data are crucial for confirming the molecular structure and are used as a benchmark for the validation of computational results.

Experimental Protocol: Spectroscopic Analysis

-

FT-IR Spectroscopy: FT-IR spectra are recorded using a spectrometer in the range of 4000-400 cm⁻¹. The samples are typically prepared as KBr pellets. The vibrational frequencies of key functional groups, such as C=O, N-H, and C-O, are identified and compared with theoretical calculations.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6]

The following diagram illustrates the general workflow for the synthesis and characterization of 1,4-benzoxazin-3-one derivatives.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Quantum Chemical Calculations

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the geometric, electronic, and vibrational properties of 1,4-benzoxazin-3-one derivatives. These calculations provide a deeper understanding of the molecular structure and its relation to the observed spectroscopic data.

Computational Protocol: DFT Calculations

-

Geometry Optimization: The molecular structures of the 1,4-benzoxazin-3-one derivatives are optimized using DFT with a common functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional), and a suitable basis set, like 6-311++G(d,p).[3][7] The optimization is performed to find the minimum energy conformation of the molecule.

-

Vibrational Frequency Analysis: After geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). The calculated vibrational frequencies are often scaled by a factor to improve agreement with experimental FT-IR data.[7]

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the ¹H and ¹³C NMR chemical shifts.[7] The calculated shifts are then compared with the experimental values.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule.[8][9]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is calculated to visualize the charge distribution and identify the regions of electrophilic and nucleophilic attack.[8][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[8][10]

The following diagram illustrates the workflow for the quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Data Presentation

The quantitative data obtained from both experimental and computational studies are summarized in the following tables for clear comparison.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Functional Group | Experimental (FT-IR) | Calculated (DFT/B3LYP) | Assignment |

| N-H stretch | 3200 - 3400 | 3250 - 3450 | Stretching vibration of the N-H bond |

| C=O stretch | 1670 - 1700 | 1680 - 1720 | Stretching vibration of the carbonyl group |

| C-O-C stretch | 1200 - 1250 | 1210 - 1260 | Asymmetric stretching of the ether linkage |

| C-N stretch | 1300 - 1350 | 1310 - 1360 | Stretching vibration of the C-N bond |

Note: Calculated frequencies are typically scaled to account for anharmonicity and basis set deficiencies.[3]

Table 2: Comparison of Experimental and Calculated NMR Chemical Shifts (ppm)

| Nucleus | Experimental (¹H NMR) | Calculated (¹H NMR) | Experimental (¹³C NMR) | Calculated (¹³C NMR) |

| N-H | 10.0 - 11.5 | 9.8 - 11.2 | - | - |

| Aromatic C-H | 6.8 - 8.0 | 6.7 - 7.9 | 110 - 150 | 108 - 148 |

| C=O | - | - | 160 - 170 | 158 - 168 |

| Aromatic C | - | - | 115 - 160 | 113 - 158 |

Note: Deviations between experimental and calculated NMR shifts can occur due to solvent effects and intermolecular interactions not fully accounted for in the calculations.[3]

Table 3: Calculated Quantum Chemical Parameters

| Parameter | Value | Significance |

| HOMO Energy (eV) | -5.0 to -6.5 | Electron-donating ability |

| LUMO Energy (eV) | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 3.5 to 4.5 | Chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 2.0 - 4.0 | Polarity of the molecule |

Analysis of Computational Results

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A large HOMO-LUMO energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for predicting the reactive sites of a molecule. The red regions on the MEP surface indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive electrostatic potential and are prone to nucleophilic attack. For 1,4-benzoxazin-3-one derivatives, the oxygen atom of the carbonyl group typically shows a region of high negative potential, making it a likely site for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule. It helps to quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy associated with these interactions indicates the strength of the intramolecular charge transfer.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations for 1,4-benzoxazin-3-one derivatives. The integration of experimental techniques like FT-IR and NMR with computational methods such as DFT allows for a thorough characterization of these important heterocyclic compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers working on the design and development of new therapeutic agents based on the 1,4-benzoxazin-3-one scaffold. The insights gained from these computational studies can guide synthetic efforts towards molecules with enhanced biological activity and improved pharmacokinetic profiles.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

- 7. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

Tautomerism in 7-Methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena in 7-Methyl-2H-1,4-benzoxazin-3(4H)-one. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates from established principles of tautomerism and data from structurally analogous compounds to provide a robust theoretical framework and proposed experimental designs. The 1,4-benzoxazin-3-one scaffold is a significant pharmacophore in medicinal chemistry, and understanding its tautomeric behavior is crucial for predicting molecular interactions, stability, and biological activity.[1][2][3]

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[4] This process typically involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For this compound, two primary forms of tautomerism are of interest: lactam-lactim tautomerism and keto-enol tautomerism. The position of the equilibrium between these forms can be influenced by various factors, including the solvent, temperature, and pH.[5][6]

Potential Tautomers of this compound

The structure of this compound allows for the existence of at least three potential tautomers. The primary form is the lactam (keto) form. Through proton migration, it can exist in equilibrium with its lactim (enol) and a further keto tautomer.

-

Lactam (Keto) Form (1a): This is generally the most stable and predominant form in most conditions. It features a carbonyl group at the 3-position and a secondary amine at the 4-position.

-

Lactim (Enol) Form (1b): This tautomer is formed by the migration of the proton from the nitrogen at position 4 to the carbonyl oxygen at position 3. This results in a hydroxyl group and an imine functionality.

-

Keto Form (1c): A second keto form can arise from the migration of a proton from the C2 position to the nitrogen at position 4.

References

- 1. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality and Stereochemistry of 2-Substituted 1,4-Benzoxazin-3-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a substituent at the 2-position creates a chiral center, leading to stereoisomers that can exhibit profound differences in biological activity, pharmacokinetic profiles, and toxicity. This technical guide provides a comprehensive overview of the synthesis, stereochemical characterization, and biological significance of chiral 2-substituted 1,4-benzoxazin-3-ones, with a focus on asymmetric synthesis methodologies and the stereochemical determinants of their mechanism of action.

Enantioselective Synthesis of 2-Substituted 1,4-Benzoxazin-3-ones

The development of stereoselective methods to access enantiomerically pure 2-substituted 1,4-benzoxazin-3-ones is of paramount importance for the exploration of their therapeutic potential. Several catalytic asymmetric strategies have emerged as powerful tools for this purpose.

Iridium-Catalyzed Enantioselective Hydrogenation

A highly efficient method for the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones involves the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones.[1][2][3] This approach has demonstrated broad substrate scope and provides access to the desired products in high yields and with excellent enantioselectivities.[1][3]

Experimental Protocol: General Procedure for Iridium-Catalyzed Enantioselective Hydrogenation [1]

To a dried Schlenk tube under an argon atmosphere, [Ir(COD)Cl]₂ (1.0 mol %) and a chiral ligand (e.g., (S)-iPr-BiphPHOX, 2.2 mol %) are added. Anhydrous solvent (e.g., o-xylene, 2.0 mL) is then introduced, and the mixture is stirred at room temperature for 30 minutes. The 2-alkylidene-1,4-benzoxazin-3-one substrate (0.2 mmol) is added, and the tube is transferred to an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 30 bar). The reaction is stirred at room temperature for 24-48 hours. After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted 1,4-benzoxazin-3-one. The enantiomeric excess is determined by chiral HPLC analysis.

Table 1: Substrate Scope of Iridium-Catalyzed Enantioselective Hydrogenation of 2-Alkylidene 1,4-Benzoxazin-3-ones [1]

| Entry | Substrate (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 2-benzyl-1,4-benzoxazin-3-one | 98 | 99 |

| 2 | 4-Methylphenyl | 2-(4-methylbenzyl)-1,4-benzoxazin-3-one | 99 | 99 |

| 3 | 4-Methoxyphenyl | 2-(4-methoxybenzyl)-1,4-benzoxazin-3-one | 99 | 99 |

| 4 | 4-Fluorophenyl | 2-(4-fluorobenzyl)-1,4-benzoxazin-3-one | 99 | 99 |

| 5 | 4-Chlorophenyl | 2-(4-chlorobenzyl)-1,4-benzoxazin-3-one | 99 | 99 |

| 6 | 4-Bromophenyl | 2-(4-bromobenzyl)-1,4-benzoxazin-3-one | 97 | 99 |

| 7 | 2-Thienyl | 2-(thiophen-2-ylmethyl)-1,4-benzoxazin-3-one | 95 | 98 |

| 8 | Cyclohexyl | 2-(cyclohexylmethyl)-1,4-benzoxazin-3-one | 96 | 97 |

| 9 | Isopropyl | 2-isobutyl-1,4-benzoxazin-3-one | 93 | 96 |

Other Asymmetric Synthetic Methods

While iridium-catalyzed hydrogenation is a prominent method, other strategies have also been successfully employed:

-

Palladium-Catalyzed Enantioselective Allylic Substitution: This method is particularly useful for the synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones.[1]

-

Phase-Transfer-Catalyzed Asymmetric Alkylation: This approach provides a powerful tool for the enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones from 2-aryl-1,4-benzoxazin-3-ones.[4]

Stereochemical Characterization

The determination of the absolute configuration and enantiomeric purity of 2-substituted 1,4-benzoxazin-3-ones is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of these compounds. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation of the enantiomers.

Experimental Protocol: General Procedure for Chiral HPLC Analysis [1]

The enantiomeric excess of the purified product is determined by HPLC using a chiral column (e.g., Daicel Chiralpak series such as AD-H, AS-H, OD-H, or IC). A mixture of n-hexane and isopropanol is typically used as the mobile phase. The flow rate is maintained at a constant value (e.g., 1.0 mL/min), and the eluent is monitored by a UV detector at a suitable wavelength (e.g., 254 nm). The retention times of the two enantiomers are compared with those of the racemic sample.

Table 2: Example of Chiral HPLC Conditions

| Compound | Chiral Column | Mobile Phase (Hexane:iPrOH) | Flow Rate (mL/min) | Retention Times (min) |

| 2-benzyl-1,4-benzoxazin-3-one | Chiralpak AD-H | 90:10 | 1.0 | t_major = 15.2, t_minor = 18.5 |

| 2-(4-chlorobenzyl)-1,4-benzoxazin-3-one | Chiralpak IC | 80:20 | 0.8 | t_major = 12.1, t_minor = 14.3 |

Spectroscopic and Crystallographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[5] While standard NMR does not differentiate enantiomers, the use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity.

Biological Activity and Stereochemistry

The stereochemistry at the C2 position of 1,4-benzoxazin-3-ones can have a profound impact on their biological activity. Different enantiomers can exhibit distinct binding affinities for their biological targets, leading to variations in efficacy and safety.

Antifungal Activity

Several 1,4-benzoxazin-3-one derivatives have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[8] Although the provided data does not differentiate between stereoisomers, it highlights the potential of this scaffold in the development of new antifungal agents.

Table 3: Antifungal Activity (EC₅₀) of Selected 1,4-Benzoxazin-3-one Derivatives [8]

| Compound | G. zeae (µg/mL) | P. sasakii (µg/mL) | P. infestans (µg/mL) | C. wilt (µg/mL) |

| 5l | 20.06 | >50 | >50 | >50 |

| 5o | 23.17 | >50 | >50 | >50 |

| 5p | >50 | >50 | >50 | 26.76 |

| 5q | >50 | 26.66 | >50 | >50 |

| 5r | >50 | >50 | 15.37 | >50 |

| Hymexazol (control) | 40.51 | 32.77 | 18.35 | >50 |

| Carbendazim (control) | 25.18 | 20.15 | 34.41 | 26.08 |

Tyrosine Kinase and PI3K/mTOR Inhibition

1,4-Benzoxazin-3-one derivatives have been identified as inhibitors of tyrosine kinases and the PI3K/mTOR signaling pathway, both of which are critical in cancer cell growth and survival.[6][9] The stereochemistry of these inhibitors is expected to play a crucial role in their binding to the kinase domain.

A study on 4-phenyl-2H-benzo[b][4][6]oxazin-3(4H)-one derivatives identified potent pan-class I PI3K/mTOR dual inhibitors. For instance, compound 8d-1 exhibited an IC₅₀ of 0.63 nM against PI3Kα.[9] While this study did not focus on C2-substituted chiral analogs, it underscores the potential of the benzoxazinone scaffold for targeting these important cancer-related pathways. The precise interactions of chiral 2-substituted derivatives with the ATP-binding pocket of these kinases would be highly dependent on the stereoconfiguration at the C2 position.

Conclusion

The chirality and stereochemistry of 2-substituted 1,4-benzoxazin-3-ones are critical determinants of their biological function. Efficient asymmetric synthetic methods, particularly iridium-catalyzed hydrogenation, have enabled access to enantiomerically enriched compounds, facilitating the exploration of their structure-activity relationships. The significant impact of stereochemistry on the biological activity of these compounds, particularly as potential antifungal agents and kinase inhibitors, underscores the importance of stereoselective synthesis and characterization in the development of novel therapeutics based on the 1,4-benzoxazin-3-one scaffold. Further investigation into the specific interactions of individual stereoisomers with their biological targets will be crucial for advancing these promising compounds in drug discovery pipelines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation of Benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 7-Methyl-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol is based on established synthetic methodologies for analogous benzoxazinone derivatives. Additionally, this document outlines the characterization of related derivatives and discusses potential biological activities and associated signaling pathways, offering valuable insights for drug discovery and development programs.

Introduction

The 1,4-benzoxazin-3-one core is a privileged scaffold found in numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including antifungal, anticonvulsant, anti-inflammatory, and antibacterial activities. The introduction of a methyl group at the 7-position of the benzoxazinone ring can significantly influence the molecule's physicochemical properties and biological activity, making the synthesis of this compound and its derivatives a subject of considerable interest in the pursuit of novel therapeutic agents.

Experimental Protocols

This section details the synthetic procedure for this compound, which can be adapted for the synthesis of various derivatives. The synthesis is a two-step process involving the N-acylation of 2-amino-5-methylphenol followed by an intramolecular cyclization.

Synthesis of this compound

Materials:

-

2-Amino-5-methylphenol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

Step 1: Synthesis of Ethyl 2-((2-hydroxy-4-methylphenyl)amino)acetate

-

To a stirred solution of 2-amino-5-methylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-((2-hydroxy-4-methylphenyl)amino)acetate as a solid.

Step 2: Cyclization to this compound

-

Dissolve the purified ethyl 2-((2-hydroxy-4-methylphenyl)amino)acetate (1.0 eq) in a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours. The cyclization can also be achieved by heating the neat compound under vacuum.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the solid product and wash with hexane to remove the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.

Data Presentation

The following table summarizes the characterization data for representative 2-substituted-7-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives, providing a reference for the expected analytical results.

| Compound | R-group at position 2 | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4d | Ethyl | 80 | 144-145 | 9.63 (s, 1H, NH), 6.79 (s, 1H, Ar), 6.74 (s, 2H, Ar), 4.50-4.47 (m, 1H, CH), 2.28 (s, 3H, CH₃), 1.98-1.87 (m, 2H, CH₂), 1.09 (t, J=7.4, 3H, CH₃) | 168.4, 142.6, 134.2, 123.8, 122.9, 117.6, 115.5, 78.1, 23.8, 20.9, 9.4 |

| 4e | n-Propyl | 88 | 135-136 | 9.67 (s, 1H, NH), 6.78-6.71 (m, 4H, Ar), 4.57-4.54 (m, 1H, CH), 2.30-2.26 (m, 3H, CH₃), 1.84-1.83 (m, 2H, CH₂), 1.63-1.48 (m, 2H, CH₂), 0.99-0.95 (m, 3H, CH₃) | 168.6, 142.5, 134.1, 123.8, 122.9, 117.6, 115.5, 77.4, 32.4, 20.9, 18.3, 13.7 |

| 4f | n-Butyl | 91 | 127-128 | 9.65 (s, 1H, NH), 6.78 (s, 1H, Ar), 6.74 (d, J=1.0, 2H, Ar), 4.54 (dd, J=4.6, 3.9, 1H, CH), 2.30 (s, 3H, CH₃), 1.89-1.85 (m, 2H, CH₂), 1.59-1.32 (m, 4H, 2CH₂), 0.92 (t, J=7.3, 3H, CH₃) | 168.6, 142.6, 134.1, 123.8, 122.9, 117.6, 115.5, 77.4, 30.1, 27.1, 22.3, 21.0, 14.0 |

Data adapted from a study on 2-substituted derivatives for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Application Notes and Protocols for 7-Methyl-2H-1,4-benzoxazin-3(4H)-one in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction